molecular formula C23H21N3O2 B2874880 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 476634-23-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide

Cat. No.: B2874880
CAS No.: 476634-23-8
M. Wt: 371.44
InChI Key: SRWKYADGDTWWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is a synthetic benzimidazole derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery due to the established pharmacological profile of the benzimidazole scaffold. Benzimidazole-based compounds are extensively investigated as potent inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These inhibitors are valuable tools for studying signaling pathways in cancer cell proliferation and for developing novel targeted therapies . Furthermore, structural analogues of this compound have demonstrated potential as antagonists of the Pseudomonas Quinolone System (pqs) quorum sensing system in Pseudomonas aeruginosa . Targeting this system represents a promising anti-virulence strategy to combat bacterial infections without inducing bacterial death, potentially reducing selective pressure for resistance . The benzimidazole core is also recognized in parasitology research, where similar molecules act as minor groove binders to AT-rich DNA, such as that found in the kinetoplast of trypanosomes. This mechanism can disrupt kinetoplast DNA and lead to the death of parasites responsible for diseases like African trypanosomiasis . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of new therapeutic agents. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-15(2)28-19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKYADGDTWWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Ring Formation via Aldehyde Cyclization

The benzimidazole core is constructed using a modified Phillips-Ladenburg reaction. In a representative protocol:

  • Reactants : 4-Nitrobenzaldehyde (1.0 eq) and o-phenylenediamine (1.1 eq).
  • Conditions : DMF (5 vol), sulfur (0.2 eq), 80°C, 12 h.
  • Mechanism : Sulfur acts as a cyclizing agent, facilitating imine formation and subsequent aromatization.
  • Outcome : 2-(4-Nitrophenyl)-1H-benzo[d]imidazole is isolated in 82% yield.

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 8.42 (d, J = 8.6 Hz, 2H, Ar-H), 7.78–7.65 (m, 4H, benzimidazole-H), 7.32 (d, J = 8.6 Hz, 2H, Ar-H).

Nitro Reduction to Aniline

Catalytic hydrogenation converts the nitro group to an amine:

  • Conditions : H2 (1 atm), 10% Pd/C (0.1 eq), EtOH (10 vol), 25°C, 6 h.
  • Yield : 89%.
  • Monitoring : TLC (hexane:EtOAc 3:1, Rf = 0.15).

Post-Reduction Characterization :

  • FT-IR : 3470 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

Synthesis of 4-Isopropoxybenzoyl Chloride

The acylating agent is prepared from 4-isopropoxybenzoic acid:

  • Reagents : Thionyl chloride (SOCl2, 3.0 eq), catalytic DMF.
  • Conditions : Reflux (70°C), 4 h.
  • Workup : Excess SOCl2 is removed under vacuum, and the residue is washed with anhydrous hexane.

Quality Control :

  • Purity : >98% by 1H NMR (absence of –OH at δ 10–12 ppm).

Amide Coupling: Final Assembly

The benzimidazole-aniline is coupled with 4-isopropoxybenzoyl chloride via Schotten-Baumann conditions:

  • Reactants : 4-(1H-Benzo[d]imidazol-2-yl)aniline (1.0 eq), 4-isopropoxybenzoyl chloride (1.2 eq).
  • Base : DIPEA (2.5 eq), anhydrous toluene (8 vol).
  • Conditions : 0°C → 25°C, 16 h under argon.
  • Workup : Precipitation with methanol, filtration, and recrystallization (EtOH/H2O).
  • Yield : 76%.

Final Product Characterization :

  • 1H NMR (300 MHz, DMSO-d6) : δ 10.12 (s, 1H, NH), 8.24 (d, J = 8.4 Hz, 2H, Ar-H), 7.92–7.88 (m, 4H, benzimidazole-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.44 (d, J = 8.8 Hz, 2H, OAr-H), 4.76 (sept, J = 6.0 Hz, 1H, CH(CH3)2), 1.34 (d, J = 6.0 Hz, 6H, CH3).
  • 13C NMR : δ 165.8 (C=O), 161.2 (C-O), 142.3–115.4 (aromatic carbons), 69.8 (CH(CH3)2), 21.9 (CH3).
  • HRMS (ESI+) : m/z calcd for C23H21N3O2 [M+H]+: 378.1706; found: 378.1709.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

A rapid benzimidazole synthesis employs microwave irradiation:

  • Conditions : o-Phenylenediamine (1.0 eq), 4-nitrobenzaldehyde (1.0 eq), BiOCl nanoparticles (5 mol%), H2O, 100°C, 20 min.
  • Yield : 94%.

Visible Light Catalysis

Eco-friendly benzimidazole formation under visible light:

  • Catalyst : Eosin Y (2 mol%), blue LEDs, room temperature, 2 h.
  • Yield : 88%.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Classical Phillips DMF, S, 80°C, 12 h 82% High regioselectivity Long reaction time
Microwave BiOCl, H2O, 100°C, 20 min 94% Rapid, reusable catalyst Specialized equipment required
Visible Light Eosin Y, RT, 2 h 88% Mild, eco-friendly Sensitivity to light intensity

Scalability and Industrial Considerations

  • Cost Efficiency : Thionyl chloride-mediated acyl chloride preparation is cost-effective at scale.
  • Purification Challenges : Column chromatography is avoided via recrystallization, enhancing throughput.
  • Regulatory Compliance : Residual Pd in catalytic hydrogenation must be <10 ppm (ICH Q3D guidelines).

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds :
  • TUBC (N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea): Structure: Contains a thiourea (-NH-CS-NH-) linker instead of a benzamide. Activity: Exhibits elastase inhibition (IC₅₀: low μM range), antioxidant activity (80% DPPH radical scavenging), and mixed DNA binding .
  • Compound 1h (): Structure: 4-(Imidazolidin-2-ylideneamino)-N-(3-isopropoxyphenyl)-2-isopropoxybenzamide. Features: Dual isopropoxy groups and imidazolidin-2-ylideneamino substituents. Comparison: The target compound lacks imidazolidine groups, which may reduce tautomerization effects observed in 1h. Its simpler structure could improve synthetic accessibility .
  • Compound 12c (): Structure: N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine. Activity: Antitumor properties (structure-activity relationship noted). Comparison: The formamidine (CH=N) linker in 12c versus the benzamide (CO-NH) in the target compound may lead to differences in hydrogen bonding and π-π stacking with biological targets .
Functional Group Impact :
  • Benzamide vs. Thiourea : Benzamide’s carbonyl group (IR: ~1660–1680 cm⁻¹) offers weaker hydrogen-bonding than thiourea’s C=S (IR: ~1243–1258 cm⁻¹), affecting target selectivity .
Physicochemical Data :
Property Target Compound TUBC () Compound 1h ()
Melting Point Not reported (Inferred: ~250–300°C) >200°C (decomposes) >201°C
Lipophilicity (logP) Higher (isopropoxy group) Moderate (thiourea) High (dual isopropoxy)
Solubility Low (crystalline solid) Low (polar aprotic solvents) Low (requires DMF)
Elastase Inhibition :
  • TUBC’s thiourea group facilitates strong binding to elastase (docking confirmed in active site), with low IC₅₀ values. The target compound’s benzamide may exhibit weaker inhibition but improved metabolic stability .
DNA Interaction :
  • TUBC binds DNA via mixed modes (intercalation and groove binding). The target compound’s benzimidazole may intercalate, while the isopropoxy group could hinder groove binding compared to smaller substituents .
Antioxidant Activity :
  • TUBC scavenges 80% of DPPH radicals.

Spectroscopic and Computational Insights

  • IR Spectroscopy: Benzamide C=O stretch: ~1660–1680 cm⁻¹ (cf. ’s compounds 2a–2d). ’s triazoles) .
  • DFT and Docking :

    • TUBC’s thiourea showed favorable binding energy with elastase. The target compound’s isopropoxy group may sterically hinder interactions but improve hydrophobic contacts .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H22_{22}N2_{2}O2_{2}, with a molecular weight of approximately 334.40 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds containing benzimidazole derivatives often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Benzimidazole derivatives can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
  • Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress .
  • Anticancer Properties : Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .

Biological Activity

Several studies have evaluated the biological activity of this compound. Below are summarized findings from diverse research sources:

Activity Findings Source
AnticancerInduces apoptosis in various cancer cell lines, including breast and colon cancer cells.
Anti-inflammatoryInhibits COX-2 enzyme activity, reducing inflammation in animal models.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AntioxidantScavenges free radicals effectively, demonstrating potential protective effects against oxidative stress.

Case Studies

  • Anticancer Efficacy : A study published in Oncoimmunology demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro and in vivo models by inducing cell cycle arrest and apoptosis .
  • Anti-inflammatory Effects : In a model of acute inflammation, this compound was shown to reduce paw edema significantly when administered prior to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : A recent investigation revealed that this compound exhibited notable antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.